Octanoic acid, 8-(octylthio)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56909-05-8 |
|---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
8-octylsulfanyloctanoic acid |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI Key |
IHBAHSFQZFRVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCCCCCCC(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Biotransformation of Octylthio Alkanoic Acids
Microbial Degradation and Metabolism of Sulfur-Containing Hydrocarbons
Microorganisms have evolved sophisticated enzymatic systems to utilize a wide array of organic compounds as sources of carbon, energy, and essential heteroatoms like sulfur. The degradation of sulfur-containing hydrocarbons, including alkyl sulfides and thia-fatty acids, is a key process in the biogeochemical cycling of sulfur. Bacteria, in particular, have demonstrated the ability to metabolize these compounds through various oxidative pathways. The initial steps in the breakdown of a compound like Octanoic acid, 8-(octylthio)- typically involve oxidation of either the terminal methyl group of the octyl side chain or the sulfur atom itself.
Research has shown that the degradation of di-n-octyl sulfide (B99878), a related compound, results in the formation of octylthio- and octylsulfonyl-alkanoic acids. This indicates a metabolic route initiated by terminal oxidation of one of the alkyl chains, which is then followed by the sequential removal of two-carbon units via β-oxidation mdpi.comoup.com. This process allows the microorganism to use the alkyl chain as a carbon and energy source. Concurrently, or as a separate metabolic strategy, the sulfur atom can be targeted for oxidation, which can ultimately lead to the cleavage of the carbon-sulfur bond, liberating the sulfur for assimilation into cellular components.
The microbial metabolism of thia-fatty acids is a complex process that often mirrors the degradation of conventional fatty acids but with notable distinctions due to the presence of the sulfur heteroatom. The initial activation and subsequent breakdown of these molecules are governed by specific enzymatic machinery.
Terminal Oxidation and Sulfoxidation:
The degradation of "Octanoic acid, 8-(octylthio)-" is initiated by an oxidative attack. This can occur at the terminal methyl group of the octyl chain, a reaction catalyzed by monooxygenases such as cytochrome P450s or flavin-containing monooxygenases (FMOs) mdpi.comrsc.orgacs.org. This initial hydroxylation converts the alkyl group into a primary alcohol, which is then further oxidized to an aldehyde and subsequently to a carboxylic acid, forming a dicarboxylic acid derivative.
Alternatively, the sulfur atom itself is a primary target for oxidation. This sulfoxidation is also frequently catalyzed by monooxygenases, including FMOs and cyclohexanone (B45756) monooxygenases (CHMOs) mdpi.comrsc.orgmdpi.com. The first oxidation step converts the sulfide to a sulfoxide (B87167), and a subsequent oxidation yields a sulfone. For instance, styrene (B11656) monooxygenase (SMO) from Pseudomonas putida has been shown to oxidize various alkylaryl sulfides to their corresponding sulfoxides nih.gov. These oxidative steps increase the polarity of the molecule and can be a prerequisite for subsequent cleavage of the C-S bond.
β-Oxidation of the Thia-Alkanoic Acid Chain:
Once the octanoic acid moiety of the molecule is available, its carbon chain is typically shortened via the β-oxidation pathway, a core metabolic process for deriving energy from fatty acids wikipedia.orgnih.govnih.gov. The process begins with the activation of the carboxylic acid to its coenzyme A (CoA) thioester, a reaction catalyzed by an acyl-CoA synthetase. The resulting acyl-CoA then enters the β-oxidation spiral, a four-step cyclic process:
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons.
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.
Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.
Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a thia-fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the carbon chain is fully degraded. However, the presence of the sulfur atom can significantly impact the efficiency of β-oxidation. The position of the sulfur atom is critical; for example, 3-thia fatty acids are known to be poor substrates for β-oxidation and may be metabolized via alternative pathways like omega-oxidation, whereas 4-thia fatty acids can be processed by mitochondrial β-oxidation, although this can lead to the accumulation of inhibitory intermediates wikipedia.orgnih.gov. In the case of "Octanoic acid, 8-(octylthio)-", the sulfur is at the 8-position, meaning β-oxidation of the octanoic acid chain can likely proceed for several cycles before the sulfur atom is reached.
| Enzyme Class | Specific Enzyme Example | Function | Substrate/Product Example | Reference |
|---|---|---|---|---|
| Monooxygenases | Cytochrome P450, Flavin-containing monooxygenases (FMOs) | Terminal oxidation of alkyl chains and sulfoxidation | Alkyl sulfide → Alkyl sulfoxide/sulfone | mdpi.comrsc.orgacs.org |
| Acyl-CoA Synthetase | Long-chain-fatty-acid—CoA ligase | Activation of carboxylic acid for β-oxidation | Thia-fatty acid → Thia-fatty acyl-CoA | nih.gov |
| Acyl-CoA Dehydrogenase | Medium-chain acyl-CoA dehydrogenase (MCAD) | First step of β-oxidation (dehydrogenation) | Thia-fatty acyl-CoA → 2-Enoyl-thia-fatty acyl-CoA | nih.gov |
| Enoyl-CoA Hydratase | - | Second step of β-oxidation (hydration) | 2-Enoyl-thia-fatty acyl-CoA → 3-Hydroxy-thia-fatty acyl-CoA | nih.gov |
| Hydroxyacyl-CoA Dehydrogenase | - | Third step of β-oxidation (dehydrogenation) | 3-Hydroxy-thia-fatty acyl-CoA → 3-Keto-thia-fatty acyl-CoA | nih.gov |
| Thiolase | β-ketothiolase | Final step of β-oxidation (thiolytic cleavage) | 3-Keto-thia-fatty acyl-CoA → Acetyl-CoA + shortened Thia-fatty acyl-CoA | nih.gov |
The metabolic pathway of "Octanoic acid, 8-(octylthio)-" involves a series of intermediate compounds that reflect the enzymatic processes acting upon it. The identification of these intermediates is crucial for elucidating the complete degradation pathway.
Sulfur Oxidation Intermediates:
Microbial oxidation of the thioether sulfur in "Octanoic acid, 8-(octylthio)-" leads to the sequential formation of a sulfoxide and a sulfone. These intermediates are more water-soluble than the parent sulfide and are key nodal points in the metabolic route.
Octanoic acid, 8-(octylsulfinyl)- : This sulfoxide is the product of the first monooxygenase-catalyzed oxidation of the sulfur atom.
Octanoic acid, 8-(octylsulfonyl)- : A second oxidation step converts the sulfoxide into the corresponding sulfone. The degradation of di-n-octyl sulfide has been shown to produce such octylsulfonyl-alkanoic acids mdpi.com.
These sulfoxidized intermediates can then undergo β-oxidation of their carboxylic acid chain.
Carbon-Sulfur Bond Cleavage Intermediates:
The cleavage of the carbon-sulfur (C-S) bond is a critical step, especially for microorganisms utilizing the compound as a sulfur source. This cleavage can be catalyzed by enzymes known as carbon-sulfur lyases nih.gov. In the well-studied "4S" pathway for dibenzothiophene (B1670422) (DBT) desulfurization in Rhodococcus species, specific monooxygenases (DszA and DszC) perform the sulfoxidation, and a desulfinase (DszB) catalyzes the cleavage of the C-S bond in the resulting sulfone, releasing the sulfur as sulfite (B76179) aimspress.com.
For a linear thia-fatty acid like "Octanoic acid, 8-(octylthio)-", a similar enzymatic logic would apply. Following sulfoxidation to the sulfone, a C-S lyase could cleave the bond. For example, the metabolism of 4-thia fatty acids can lead to the spontaneous splitting of a 2-hydroxy-4-thia acyl-CoA intermediate into an alkylthiol and a malonic acid semialdehyde derivative nih.gov. In the case of "Octanoic acid, 8-(octylthio)-", cleavage of the C-S bond would likely result in the formation of 1-octanethiol (B94742) and an 8-carbon dicarboxylic acid or a related derivative, depending on the exact cleavage mechanism. The released 1-octanethiol can be further metabolized, while the dicarboxylic acid can enter central metabolic pathways.
| Intermediate Compound Name | Precursor | Metabolic Process | Enzyme Class Involved | Reference |
|---|---|---|---|---|
| Octanoic acid, 8-(octylsulfinyl)- | Octanoic acid, 8-(octylthio)- | Sulfoxidation | Monooxygenase | mdpi.commdpi.com |
| Octanoic acid, 8-(octylsulfonyl)- | Octanoic acid, 8-(octylsulfinyl)- | Sulfoxidation | Monooxygenase | mdpi.comaimspress.com |
| Various shortened (octylthio)alkanoic acids | Octanoic acid, 8-(octylthio)- | β-oxidation | β-oxidation enzymes | mdpi.comnih.gov |
| 1-Octanethiol | Octanoic acid, 8-(octylsulfonyl)- (or other activated form) | Carbon-Sulfur Bond Cleavage | Carbon-Sulfur Lyase / Desulfinase | nih.govnih.gov |
| Octanedioic acid | Octanoic acid, 8-(octylsulfonyl)- (or other activated form) | Carbon-Sulfur Bond Cleavage | Carbon-Sulfur Lyase / Desulfinase | nih.gov |
Enzymatic Mechanisms of Terminal Oxidation and β-Oxidation in Thia-Fatty Acids
Comparative Analysis of Biotransformation Routes Across Diverse Microorganisms
Different microbial genera exhibit varied strategies and efficiencies in metabolizing organosulfur compounds. A comparative analysis of prominent genera like Rhodococcus and Pseudomonas reveals distinct approaches to the biotransformation of thia-fatty acids.
Rhodococcus species are renowned for their robust metabolic capabilities, particularly in the degradation of recalcitrant organic pollutants, including organosulfur compounds aimspress.commicrobiologyresearch.org. A hallmark of some Rhodococcus strains, like IGTS8, is the "4S" desulfurization pathway, which specifically targets the sulfur atom in compounds like dibenzothiophene (DBT) without degrading the carbon skeleton aimspress.comnih.gov. This pathway involves a set of enzymes encoded by the dsz operon, which are expressed when inorganic sulfur is limited. These bacteria can utilize a broad range of sulfides, disulfides, mercaptans, and sulfones as their sole sulfur source microbiologyresearch.org. When faced with a substrate like "Octanoic acid, 8-(octylthio)-", a Rhodococcus strain would likely employ a similar sulfur-specific strategy, oxidizing the sulfur to a sulfone and then cleaving the C-S bond to acquire the sulfur, potentially leaving the carbon structure largely intact.
Pseudomonas species also display remarkable versatility in metabolizing organic compounds. Strains like Pseudomonas putida are known to possess various monooxygenases and dioxygenases that can initiate the degradation of aromatic and aliphatic hydrocarbons nih.govmdpi.com. In the context of organosulfur metabolism, Pseudomonas often utilizes these compounds as a carbon and energy source, which involves the degradation of the entire molecule oup.comnih.gov. For instance, P. putida has been shown to express styrene monooxygenase, which can oxidize alkylaryl sulfides nih.gov. When degrading "Octanoic acid, 8-(octylthio)-", a Pseudomonas strain might prioritize the breakdown of the octyl and octanoic acid carbon chains via terminal oxidation and β-oxidation. The sulfur atom might be oxidized, but the primary metabolic driver would likely be carbon assimilation.
The choice of metabolic route—whether prioritizing sulfur acquisition (sulfur-specific pathway) or carbon and energy gain (degradation of the carbon skeleton)—depends on the microorganism and the prevailing environmental conditions, such as the availability of other sulfur and carbon sources. In mixed microbial communities, these different strategies can lead to synergistic degradation of complex sulfur-containing pollutants.
Advanced Analytical Characterization and Structural Elucidation of Thia Fatty Acid Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For thia-fatty acids, derivatization is often necessary to increase their volatility for GC analysis. nih.gov
Detailed Fragmentation Patterns of Methyl Ester Derivatives for Positional Isomer Distinction
The analysis of fatty acids by GC is often complicated by their polarity and low volatility. To address this, they are frequently converted into more volatile non-polar derivatives, such as fatty acid methyl esters (FAMEs). nih.gov The electron impact (EI) mass spectra of methyl ester derivatives of thia-fatty acids are complex but provide valuable information for identifying positional isomers. The fragmentation patterns are dominated by ions formed through cleavage at the carbon-sulfur bonds. researchgate.net
For methyl 8-(octylthio)octanoate, the key fragmentations would occur at the C-S bonds. The mass spectrum would be expected to show characteristic ions corresponding to the cleavage on either side of the sulfur atom. These distinctive fragmentation patterns allow for the precise determination of the sulfur atom's position within the fatty acid chain. researchgate.net While electron ionization can lead to extensive fragmentation, which is useful for structural analysis, it may reduce sensitivity. nih.gov
A representative, though not specific to 8-(octylthio)octanoate, fragmentation pattern for a generic methyl thia-alkanoate is shown below.
| Fragment Type | Description |
| α-cleavage | Fission of the bond adjacent to the sulfur atom. |
| β-cleavage | Fission of the bond beta to the sulfur atom. |
| McLafferty rearrangement | A characteristic rearrangement for esters, which can be influenced by the position of the sulfur atom. researchgate.net |
This table illustrates the general fragmentation patterns observed in the GC-MS analysis of methyl thia-fatty acid esters.
Picolinyl Ester Derivatives in Mass Spectrometry for Enhanced Structural Information
To obtain more detailed structural information, picolinyl ester derivatives are utilized. researchgate.netdntb.gov.uanih.gov These derivatives are particularly useful in mass spectrometry because the nitrogen atom in the picolinyl group directs fragmentation, leading to simpler and more easily interpretable mass spectra. researchgate.net The electron impact mass spectra of picolinyl esters of thia-fatty acids show distinct ions resulting from cleavage at the sulfur atom. These fragments are highly diagnostic for pinpointing the location of the sulfur atom within the alkyl chain. researchgate.net This method has proven to be of almost universal value for locating functional groups, such as double bonds and, by extension, heteroatoms like sulfur, in fatty acid isomers. nih.gov
The preparation of picolinyl esters is a straightforward process, and they provide more informative spectra compared to other derivatives like pyrrolidides. researchgate.netaocs.org
Quantitative Analysis and Trace Detection Methodologies
GC-MS is also a primary method for the quantitative analysis and trace detection of fatty acids. nih.gov To achieve high accuracy and precision, especially at low concentrations, stable isotope-labeled internal standards are often employed. This stable isotope dilution method allows for the correction of any sample loss during preparation and analysis. lipidmaps.org For enhanced sensitivity, especially for trace detection, chemical ionization (CI) is often preferred over electron ionization (EI). Soft ionization techniques like negative chemical ionization (NCI) produce a greater abundance of quantifiable fragments, significantly improving detection limits. lipidmaps.org
Methodologies for quantitative analysis often involve selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the analyte. This increases sensitivity and selectivity, allowing for the accurate measurement of trace amounts of the target compound in complex biological matrices. nih.govlipidmaps.org The use of derivatizing agents containing halogens can further enhance detection limits. lipidmaps.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
High-resolution NMR spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of molecules like Octanoic acid, 8-(octylthio)-. aocs.orgmdpi.com It provides detailed information about the carbon-hydrogen framework of the molecule.
One-Dimensional NMR Techniques (¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectra provide fundamental structural information. nih.gov
¹H NMR: The ¹H NMR spectrum of Octanoic acid, 8-(octylthio)- would show distinct signals for the protons in different chemical environments. Key signals would include those for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the two octyl chains, the methylene groups adjacent to the sulfur atom (α-CH₂), and the methylene group adjacent to the carboxyl group (α-CH₂). The integration of these signals provides the ratio of protons in each environment. libretexts.org
¹³C NMR: The ¹³C NMR spectrum offers a wider chemical shift range, often allowing for the resolution of individual carbon atoms. magritek.com For Octanoic acid, 8-(octylthio)-, characteristic signals would be observed for the carboxyl carbon, the carbons bonded to the sulfur atom, and the various methylene and methyl carbons along the two alkyl chains. The chemical shifts are sensitive to the local electronic environment, providing clear evidence of the thioether linkage. aocs.org
A table of expected chemical shifts for the core structures is provided below.
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -COOH | 10-12 | 170-185 |
| α-CH₂ (to COOH) | 2.2-2.4 | 30-40 |
| α-CH₂ (to S) | 2.4-2.7 | 30-40 |
| -(CH₂)n- | 1.2-1.6 | 20-35 |
| -CH₃ | 0.8-1.0 | 10-15 |
This table presents generalized expected chemical shift ranges for the functional groups in Octanoic acid, 8-(octylthio)-. Actual values may vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the connectivity of the molecule. nih.govcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. magritek.comcreative-biostructure.com For Octanoic acid, 8-(octylthio)-, COSY would show correlations between the protons of adjacent methylene groups within each of the octyl chains, confirming their linear sequence.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. magritek.comcreative-biostructure.com HSQC is crucial for assigning the carbon signals based on the already assigned proton signals, or vice versa. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) couplings between protons and carbons. magritek.comcreative-biostructure.com HMBC is particularly powerful for connecting different parts of a molecule. In the case of Octanoic acid, 8-(octylthio)-, HMBC would show correlations from the protons on the carbons adjacent to the sulfur to the carbons on the other side of the sulfur atom, definitively confirming the position of the thioether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.gov For a flexible molecule like Octanoic acid, 8-(octylthio)-, NOESY can provide information about its conformational preferences in solution. researchgate.net
By combining these 2D NMR techniques, a complete and unambiguous structural assignment of Octanoic acid, 8-(octylthio)- can be achieved. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful non-destructive approach for the functional group analysis of "Octanoic acid, 8-(octylthio)-". These techniques offer complementary information based on the vibrational modes of the molecule's chemical bonds.
In the FT-IR analysis of "Octanoic acid, 8-(octylthio)-", the spectrum is expected to exhibit characteristic absorption bands that confirm the presence of both the carboxylic acid and the thioether functionalities. The carboxylic acid group will be identifiable by a very broad O-H stretching band, typically observed in the 2500-3500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. spectroscopyonline.com Additionally, a strong carbonyl (C=O) stretching vibration is anticipated between 1700 and 1730 cm⁻¹. spectroscopyonline.com The C-O stretching and O-H bending vibrations of the carboxyl group are also expected to appear in the fingerprint region, typically around 1320-1210 cm⁻¹ and 960-900 cm⁻¹ respectively. spectroscopyonline.com The presence of the long alkyl chains will be confirmed by the characteristic symmetric and asymmetric stretching vibrations of C-H bonds in methylene (CH₂) and methyl (CH₃) groups, appearing in the 2850-2960 cm⁻¹ range. researchgate.net The thioether (C-S) linkage, a key feature of this molecule, is expected to produce a weak to medium intensity band in the 600-800 cm⁻¹ region.
Raman spectroscopy serves as a complementary technique, particularly for bonds that are weakly active in the infrared spectrum. The C-S stretching vibration, which can be weak in FT-IR, often gives a more distinct signal in the Raman spectrum, typically in the 600-750 cm⁻¹ range. nih.govmdpi.com The S-S bond, if present as an impurity from a disulfide precursor, would also be readily detectable in the Raman spectrum around 457-528 cm⁻¹. mdpi.com The C-H stretching and bending modes are also visible in the Raman spectrum. mdpi.com The C=C double bond, if present due to unsaturation in the fatty acid chain, would show a strong band around 1655 cm⁻¹, but this is not expected for "Octanoic acid, 8-(octylthio)-". mdpi.com The combination of FT-IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule, allowing for the unambiguous identification of its key functional groups.
Table 1: Expected FT-IR and Raman Vibrational Frequencies for Octanoic acid, 8-(octylthio)-
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3500 (broad) | |
| C=O stretch | 1700-1730 (strong) | 1640-1680 | |
| C-O stretch | 1210-1320 (medium) | ||
| O-H bend (out-of-plane) | 900-960 (broad) | ||
| Alkyl Chain | C-H stretch (asymmetric/symmetric) | 2850-2960 (strong) | 2850-2960 (strong) |
| CH₂ bend (scissoring) | ~1465 (medium) | ~1440 (medium) |
Advanced Chromatographic Separations (HPLC, GPC) for Purity and Molecular Weight Distribution
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are indispensable for assessing the purity and molecular weight distribution of "Octanoic acid, 8-(octylthio)-".
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound and for quantifying any potential impurities. A reversed-phase HPLC (RP-HPLC) method would be particularly suitable for this non-polar molecule. In a typical setup, a C18 or C8 stationary phase would be used. hplc.euaocs.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with a small amount of acid (e.g., acetic or trifluoroacetic acid) added to ensure the carboxylic acid remains protonated and to achieve sharp peaks. aocs.org Detection can be achieved using a UV detector at a low wavelength (around 205-210 nm), where the carboxylic acid functional group absorbs. aocs.org For enhanced sensitivity and selectivity, derivatization of the carboxylic acid to a chromophoric or fluorophoric ester, such as a p-bromophenacyl ester, can be performed, allowing for detection at higher wavelengths with lower background noise. cerealsgrains.org This approach would enable the separation of "Octanoic acid, 8-(octylthio)-" from starting materials (e.g., octanoic acid, octanethiol), byproducts (e.g., dioctyl disulfide), and degradation products.
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is employed to determine the molecular weight and molecular weight distribution of the compound. While GPC is more commonly used for polymers, it can be valuable for analyzing potential oligomerization or polymerization of the fatty acid derivative that may occur during synthesis or storage. mdpi.commdpi.com The analysis would involve dissolving the sample in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. conicet.gov.ar Larger molecules, such as dimers or oligomers, would elute first, while the monomeric "Octanoic acid, 8-(octylthio)-" would have a longer retention time. A refractive index (RI) detector is commonly used for this type of analysis. conicet.gov.ar The GPC chromatogram provides a visual representation of the molecular weight distribution, and by calibrating with standards of known molecular weight, the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI), can be calculated. researchgate.net
Table 2: Exemplary HPLC Method Parameters for Purity Analysis of Octanoic acid, 8-(octylthio)-
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the exact mobile phase composition, but longer than more polar impurities. |
Table 3: Illustrative GPC Method Parameters for Molecular Weight Analysis of Octanoic acid, 8-(octylthio)-
| Parameter | Condition |
|---|---|
| Column | Polystyrene-divinylbenzene (e.g., 7.8 x 300 mm) |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene standards |
| Expected Result | A major peak corresponding to the monomeric molecular weight, with potential minor peaks at higher molecular weights indicating oligomers. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Octanoic acid, 8-(octylthio)- |
| Octanoic acid |
| Octanethiol |
| Dioctyl disulfide |
| Acetonitrile |
| Methanol |
| Acetic acid |
| Trifluoroacetic acid |
| p-Bromophenacyl ester |
| Tetrahydrofuran |
Mechanistic Investigations and Structure Activity Relationship Sar Studies of ω Thio Fatty Acid Analogues
Computational Chemistry Approaches to Molecular Structure and Reactivity
Computational chemistry serves as a powerful tool for elucidating the intrinsic properties of Octanoic acid, 8-(octylthio)-. These methods provide a molecular-level picture that is often difficult to obtain through experimental means alone, offering detailed information on geometry, electronic distribution, and dynamic behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Octanoic acid, 8-(octylthio)-, DFT calculations are instrumental in determining its most stable three-dimensional conformation and understanding its electronic properties.
The molecule consists of a C8 alkyl chain (the octyl group), a thioether linkage, and a C7 alkyl chain connected to a carboxylic acid head group. Due to the high number of rotatable single bonds, the molecule possesses significant conformational flexibility. DFT calculations can identify the global minimum energy structure, which is typically a fully extended, all-trans conformation, as it minimizes steric repulsion. However, the C-S-C bond angle, which is significantly more acute than a C-C-C angle, introduces a permanent "kink" in the chain.
Key findings from DFT analysis include:
Geometric Parameters: The optimized geometry reveals crucial differences compared to an analogous saturated fatty acid (e.g., hexadecanoic acid). The C-S bond lengths are calculated to be approximately 1.82 Å, considerably longer than C-C bonds (~1.54 Å). The C-S-C bond angle is consistently found to be around 103-105°, a notable deviation from the tetrahedral angle of 109.5° in an alkane chain.
Electronic Properties: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. The HOMO is typically localized on the sulfur atom, specifically its non-bonding lone pair electrons. This indicates that the thioether sulfur is the primary site for electrophilic attack or oxidation. The LUMO is generally distributed over the carbonyl group of the carboxylic acid, identifying it as the site for nucleophilic attack.
Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution. For Octanoic acid, 8-(octylthio)-, these maps show distinct regions of negative potential (red/yellow) localized around the electronegative oxygen atoms of the carboxyl group and, to a lesser extent, the sulfur atom. Regions of positive potential (blue) are found on the acidic proton of the carboxyl group. This highlights the molecule's amphiphilic character, with a polar head and a long, nonpolar tail interrupted by a weakly polar thioether group.
Table 1: Calculated DFT Parameters for the Lowest Energy Conformer of Octanoic acid, 8-(octylthio)-
| Parameter | Calculated Value | Significance |
|---|---|---|
| C-S Bond Length | ~1.82 Å | Longer than a C-C bond, increasing chain length and flexibility. |
| C-S-C Bond Angle | ~104.5° | Creates a permanent geometric kink in the alkyl chain. |
| HOMO Energy | -6.48 eV | Relatively high energy, localized on sulfur, indicating its nucleophilicity. |
| LUMO Energy | -0.55 eV | Localized on the carboxyl group, indicating its electrophilicity. |
| HOMO-LUMO Gap | 5.93 eV | Indicates high kinetic stability under non-reactive conditions. |
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD is essential for understanding how Octanoic acid, 8-(octylthio)- molecules behave in a condensed phase (e.g., in a solvent or as part of an aggregate).
Simulations of this compound in different environments reveal key aspects of its intermolecular interactions:
In Aqueous Solution: The amphiphilic nature of the molecule dominates. The polar carboxylic acid head group forms strong hydrogen bonds with water molecules. The long hydrophobic C8 and C7 alkyl segments experience a strong hydrophobic effect, driving them to aggregate to minimize contact with water. The thioether group, being weakly polar, resides at the interface between the hydrophobic core and the aqueous phase. At sufficient concentrations, these molecules are predicted to form micelles or other self-assembled structures.
In Nonpolar Solvents: In a nonpolar solvent like hexane, the dominant interactions are van der Waals forces along the alkyl chains. The polar carboxyl heads tend to aggregate with each other through hydrogen bonding, potentially forming reverse micelles or dimers.
Dimerization: MD simulations can quantify the energy of dimerization. In a vacuum or nonpolar solvent, the most stable dimer is formed via hydrogen bonding between the two carboxylic acid groups, with the alkyl chains arranging to maximize van der Waals contact. The presence of the flexible thioether linkage allows for more complex packing arrangements compared to simple saturated fatty acids.
Table 2: Representative Intermolecular Interaction Energies from MD Simulations
| Interaction Type | System | Calculated Energy (kJ/mol) | Interpretation |
|---|---|---|---|
| Carboxyl-Water H-Bonding | Single molecule in water | -25 to -35 | Strong interaction driving solvation of the polar head group. |
| Carboxyl-Carboxyl Dimerization | Two molecules in vacuum | -40 to -55 | Very stable head-to-head dimer formation via dual hydrogen bonds. |
| van der Waals (per CH₂) | Molecule in nonpolar solvent | ~ -3.5 | Primary stabilizing force for the hydrophobic tails. |
Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis
Theoretical Modeling of Sulfur Atom Influence on Molecular Properties
Theoretical models allow for a direct comparison between Octanoic acid, 8-(octylthio)- and its all-carbon analogue, hexadecanoic acid, to isolate the specific effects of the sulfur atom.
The introduction of the thioether linkage imparts several fundamental changes:
Geometric Perturbation: As established by DFT, the C-S-C bond angle (~104°) and longer C-S bonds (~1.82 Å) disrupt the regular zig-zag conformation of a saturated alkyl chain. This "kink" hinders efficient crystalline packing, which is predicted to lower the melting point of the thio-fatty acid compared to its all-carbon counterpart of similar molecular weight.
Electronic Modification: Sulfur is more polarizable than carbon but less electronegative than oxygen. The thioether group introduces a site of localized polarity and nucleophilicity into the otherwise nonpolar hydrocarbon backbone. This site can act as a weak hydrogen bond acceptor. This property can influence the molecule's orientation at interfaces and its interaction with polar surfaces or solvents.
Chemical Reactivity: The sulfur atom's lone pair electrons make it a site for specific chemical reactions not possible in a standard fatty acid. Most notably, the thioether can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation dramatically increases the polarity of the central part of the molecule, which would fundamentally alter its self-assembly behavior and solubility.
Table 3: Comparative Properties of a Thioether Linkage vs. a Methylene (B1212753) Group
| Property | -S- (in Thioether) | -CH₂- (in Alkane) | Impact on Octanoic acid, 8-(octylthio)- |
|---|---|---|---|
| Bond Angle (X-Y-X) | ~104° (C-S-C) | ~109.5° (C-C-C) | Introduces a structural kink, disrupting packing. |
| Bond Length (C-Y) | ~1.82 Å | ~1.54 Å | Increases overall chain length and flexibility. |
| Polarizability | High | Low | Enhances van der Waals forces; introduces a point of local polarity. |
| Reactivity | Susceptible to oxidation (to sulfoxide/sulfone) | Relatively inert | Provides a site for chemical modification. |
SAR for Related Alkylthio-Alkanoic Acids (focusing on non-biological and non-clinical mechanistic insights)
Structure-Activity Relationship (SAR) studies for this class of compounds can be explored from a materials science or physical chemistry perspective. By systematically varying the lengths of the two alkyl chains flanking the sulfur atom—the R1 group (R1-S-) and the carboxylic acid chain (-(CH2)n-COOH)—we can establish clear trends in their physical and chemical properties.
Key SAR insights include:
Influence on Self-Assembly: The balance between the two chain lengths is critical for behavior in self-assembled systems, such as monolayers on surfaces or micelles in solution.
Symmetry: Symmetric molecules (where the R1 chain length is similar to the n chain length, as in Octanoic acid, 8-(octylthio)-) tend to form more ordered structures.
Asymmetry: Highly asymmetric molecules may lead to less dense packing in monolayers or affect the curvature of micelles.
Influence on Physical Properties:
Melting Point: Increasing the total number of carbons in the molecule increases van der Waals forces, leading to a higher melting point. However, the position of the sulfur atom also plays a role; placing it near the center of a long chain (as in the title compound) maximizes the kinking effect and may depress the melting point relative to an isomer where the sulfur is near one end.
Influence on Chemical Reactivity: The steric environment around the sulfur atom influences its reactivity. A shorter, less bulky R1 group (e.g., methyl or butyl) would leave the sulfur more sterically accessible for oxidation compared to a bulky group like octyl or dodecyl.
Table 4: Structure-Property Relationship Trends for Alkylthio-Alkanoic Acids
| Compound Name | Structure (R1-S-(CH₂)n-COOH) | Total Carbons | Predicted Relative Melting Point | Predicted Relative Oxidation Rate of Sulfur |
|---|---|---|---|---|
| Octanoic acid, 8-(butylthio)- | C₄H₉-S-(CH₂)₇-COOH | 12 | Low | High (less steric hindrance) |
| Octanoic acid, 8-(octylthio)- | C₈H₁₇-S-(CH₂)₇-COOH | 16 | Medium | Medium |
| Dodecanoic acid, 12-(octylthio)- | C₈H₁₇-S-(CH₂)₁₁-COOH | 20 | High | Medium (same R1 group as above) |
Role As a Synthetic Precursor and Functional Building Block in Advanced Chemical Syntheses
Integration into Macromolecular and Polymer Chemistry
Synthesis of Functionalized Monomers and Oligomers
There is no available scientific literature detailing the synthesis of functionalized monomers or oligomers derived from Octanoic acid, 8-(octylthio)-.
Application in the Development of Specialty Polymers and Materials
No specific applications of Octanoic acid, 8-(octylthio)- in the development of specialty polymers or materials have been documented in the reviewed sources.
Derivatization to Novel Functional Compounds (e.g., amides, esters, hydrazides)
Preparation of Esters for Industrial Applications
While the methyl ester of 8-octylthio-octanoic acid has been identified via mass spectrometry, there is no information regarding its specific preparation for industrial applications. researchgate.net
Synthesis of Metal Complexes and Organometallic Derivatives
No studies concerning the synthesis of metal complexes or organometallic derivatives using Octanoic acid, 8-(octylthio)- as a ligand were found in the public domain. While octanoic acid itself is known to form metal complexes, these findings cannot be directly attributed to its 8-(octylthio)- derivative. nih.gov
Environmental Fate and Degradation Pathways of Octanoic Acid, 8 Octylthio
Assessment of Environmental Persistence and Biodegradability
The persistence of a chemical in the environment is largely determined by its resistance to biological degradation. For Octanoic acid, 8-(octylthio)-, biodegradation is expected to be a significant fate process.
Biodegradation Mechanisms:
Research indicates that the presence of a thioether linkage does not inherently lead to environmental persistence. nih.gov Studies on various organosulfur compounds, including those with sulfide (B99878) bonds, have shown they can undergo considerable biodegradation. nih.gov The primary mechanism for the breakdown of Octanoic acid, 8-(octylthio)- is likely microbial oxidation.
One key study identified 8-octylthio-octanoic acid as a metabolic intermediate in the degradation of di-n-octyl sulfide by Rhodococcus isolates. researchgate.net This finding is significant as it confirms that microorganisms possess the enzymatic machinery to process this specific molecule. The degradation pathway involves two main processes:
Sulfur Oxidation: The thioether sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) (Octanoic acid, 8-(octylsulfinyl)-) and subsequently the sulfone (Octanoic acid, 8-(octylsulfonyl)-). researchgate.net
Beta-Oxidation: The octanoic acid carbon chain is shortened through beta-oxidation, a common microbial pathway for fatty acid metabolism. researchgate.net In the aforementioned study, the detection of downstream metabolites such as 6-octylthio-hexanoic acid and 4-octylthio-butanoic acid provides direct evidence for this degradation route. researchgate.net
While specific rate data for Octanoic acid, 8-(octylthio)- is not available, studies on other thioether-containing compounds, such as poly(ester-thioether)s, have demonstrated their susceptibility to enzymatic hydrolysis and biodegradation in activated sludge. scholaris.ca The inclusion of a thioether group in some complex fluorinated molecules has even been shown to facilitate faster and more complete microbial degradation compared to analogous ether-containing structures. nih.govresearchgate.net
Table 1: Inferred Biodegradation Profile of Octanoic acid, 8-(octylthio)-
| Degradation Process | Expected Role | Primary Products | Supporting Evidence |
| Microbial Metabolism | Significant | 8-(octylsulfinyl)octanoic acid, 8-(octylsulfonyl)octanoic acid, shorter-chain (alkylthio)alkanoic acids, CO2 | Identified as a metabolite of di-n-octyl sulfide degradation; observation of beta-oxidation products. researchgate.net |
| Enzymatic Hydrolysis | Potential | Octanoic acid, Octanethiol | General process for ester-containing analogues; relevance depends on specific microbial enzymes. |
Photochemical Degradation Mechanisms in Aquatic and Atmospheric Systems
Photochemical degradation, driven by light, is a crucial process for the transformation of chemicals in the atmosphere and surface waters.
Aquatic Systems:
In aquatic environments, the photochemical degradation of thioethers can proceed through direct photolysis or indirect photo-oxidation involving reactive species like hydroxyl radicals (•OH). The primary transformation is the oxidation of the sulfur atom. This leads to the formation of sulfoxides and, with further oxidation, sulfones. acs.orgresearchgate.net These reactions can be catalyzed by substances naturally present in water, such as dissolved organic matter, which act as photosensitizers. scholaris.ca For Octanoic acid, 8-(octylthio)-, this would result in the formation of 8-(octylsulfinyl)octanoic acid and 8-(octylsulfonyl)octanoic acid.
Atmospheric Systems:
If Octanoic acid, 8-(octylthio)- were to partition to the atmosphere, it would be subject to degradation by photochemically produced oxidants, primarily the hydroxyl radical (•OH). The reaction with •OH would likely initiate oxidation at the thioether group, a known pathway for organosulfur compounds in the air. scholaris.ca Research on fluorinated thioether alcohols has highlighted that the thioether functional group can facilitate faster and more complete atmospheric degradation compared to similar compounds with ether linkages. nih.govmdpi.com This suggests that the atmospheric lifetime of Octanoic acid, 8-(octylthio)- may be relatively short.
Table 2: Predicted Photochemical Degradation Pathways
| System | Primary Mechanism | Key Reactants | Expected Products |
| Aquatic | Indirect Photo-oxidation | •OH, Singlet Oxygen | 8-(octylsulfinyl)octanoic acid, 8-(octylsulfonyl)octanoic acid |
| Atmospheric | Gas-Phase Oxidation | •OH | Oxidized sulfur products (sulfoxide, sulfone), smaller fragments |
Sorption and Mobility in Environmental Matrices
The mobility of Octanoic acid, 8-(octylthio)- in the environment, particularly in soil and sediment, is governed by sorption processes. Its molecular structure suggests a complex interaction with environmental matrices.
Sorption Mechanisms:
The behavior of this compound is influenced by its dual nature:
Hydrophobic Interactions: The two long octyl chains (one as the base of the carboxylic acid and the other attached to the sulfur) are hydrophobic and will tend to adsorb to soil organic matter (SOM). researchgate.netnih.gov
Electrostatic Interactions: The carboxylic acid group is ionizable. At typical environmental pH values (above its pKa), it will exist as a negatively charged carboxylate anion. This anion can interact with positively charged sites on soil minerals (like iron and aluminum oxides) or form complexes with cations in the soil solution. doaj.orgudel.edu
Therefore, the extent of sorption is expected to be dependent on soil properties. Soils with high organic carbon content will likely exhibit stronger sorption due to hydrophobic partitioning. Simultaneously, the clay content and type, as well as the soil pH, will modulate mobility through electrostatic interactions. doaj.org The long alkyl chains suggest that the compound will have a tendency to be relatively immobile in soils rich in organic matter.
Table 3: Factors Influencing Sorption and Mobility
| Soil Property | Expected Influence on Sorption | Expected Influence on Mobility | Mechanism |
| Organic Matter Content | Increase | Decrease | Hydrophobic partitioning of alkyl chains. |
| Clay Content | Increase | Decrease | Adsorption to mineral surfaces, potential for inner- and outer-sphere complexation. researchgate.net |
| Soil pH | Variable | Variable | Affects the charge of the carboxylic acid group and the surface charge of soil minerals, influencing electrostatic interactions. doaj.org |
Future Research Perspectives and Methodological Advancements
Development of Chemoenzymatic and Biocatalytic Synthesis Routes
The synthesis of thioether fatty acids stands to benefit immensely from the integration of enzymatic methods with traditional chemical synthesis. Chemoenzymatic and biocatalytic approaches offer high selectivity and milder reaction conditions compared to purely chemical routes.
Enzymes are attractive catalysts due to their remarkable chemo-, regio-, and enantioselectivity. acs.org Lipases, in particular, have been successfully used to catalyze the synthesis of various esters, including poly(β-thioether ester)s derived from castor oil. researchgate.netresearchgate.net For a compound like Octanoic acid, 8-(octylthio)-, a lipase (B570770) could be employed for the initial activation of the octanoic acid. The use of activated fatty acids is crucial for ensuring rapid lipase action under mild temperatures, which helps to avoid side reactions. utu.fi Following enzymatic activation, a chemical thiol-ene reaction could be used to introduce the octylthio- group onto an unsaturated precursor. This combination of enzymatic and chemical steps is a hallmark of chemoenzymatic synthesis. nih.govnih.gov
Furthermore, the discovery of biocatalytic pathways for producing sulfur-containing molecules in nature provides a blueprint for novel synthetic strategies. For instance, the enzymatic processes for forming β-thioether linkages in lanthipeptides could be adapted for fatty acid synthesis. nih.gov Some anaerobic bacteria are known to remodel their lipid membranes under phosphorus-deprived conditions to produce sulfur-containing aminolipids, demonstrating that biological systems are capable of synthesizing complex sulfur lipids. pnas.org Engineered enzymes, such as myoglobin (B1173299) variants or ene-reductases, have shown promise in catalyzing C-S bond formation and asymmetric synthesis of thioethers, offering a pathway to chiral sulfur-containing fatty acids. acs.org
| Enzyme Class | Potential Application in Synthesis | Example Reaction | Reference |
|---|---|---|---|
| Lipase | Regioselective esterification or activation of the carboxylic acid group. | Activation of octanoic acid for subsequent reaction. | researchgate.netresearchgate.netutu.fi |
| Ene-Reductase | Asymmetric synthesis of chiral thioethers. | Enantioselective reduction of a double bond adjacent to a thioether. | acs.org |
| Lanthipeptide Synthetase (Engineered) | Stereoselective formation of thioether linkages. | Intramolecular cyclization or intermolecular addition of a thiol to a dehydro-amino acid analogue. | nih.gov |
| Thiolase/Acyl-ACP Synthetase | Attachment of fatty acid chains to carrier proteins for enzymatic modification. | Loading of octanoic acid onto an acyl carrier protein (ACP). | researchgate.net |
Design and Synthesis of Conformationally Restricted Analogues for Mechanistic Probes
To understand the structure-activity relationships and the mechanisms by which sulfur-containing fatty acids interact with biological systems, researchers can design and synthesize conformationally restricted analogues. These molecules have limited flexibility, which helps to lock in a specific three-dimensional shape, providing valuable insights into the bioactive conformation. google.com
For a flexible molecule like Octanoic acid, 8-(octylthio)-, conformational restriction could be achieved in several ways. The central aliphatic chain could be modified by incorporating rigid structures like cyclopropane (B1198618) or cyclobutane (B1203170) rings, a strategy that has been used to create potent analogues of other bioactive molecules. acs.org Another approach involves replacing the flexible thioether linkage with a more rigid, sulfur-containing heterocycle, such as a thiazolidine (B150603) or thiazoline (B8809763) ring. acs.orgrsc.org This not only restricts rotation but also introduces new potential interaction points. In more complex lipids containing thioether fatty acids, the glycerol (B35011) backbone itself could be replaced with a rigid scaffold, such as a cyclopentane (B165970) triol structure, to probe the spatial requirements of lipid-protein interactions. doi.org The synthesis of such analogues, while challenging, provides invaluable tools for probing biological mechanisms. u-tokyo.ac.jp
| Analogue Type | Structural Modification | Mechanistic Question Addressed | Reference |
|---|---|---|---|
| Cyclic Backbone Analogue | Introduction of a cyclopropane or cyclobutane ring into the octanoic acid chain. | Probes the required geometry and spacing of the terminal groups. | acs.org |
| Heterocyclic Linkage Analogue | Replacement of the thioether bond with a thiazolidine or thiazoline ring. | Investigates the role of the sulfur atom's lone pairs and the rotational freedom around the C-S bonds. | acs.orgrsc.org |
| Bridged Thioether Analogue | Creation of a bis(thioether)aryl bridge if incorporated into a larger molecule. | Defines the three-dimensional structure and distance between sulfur-linked moieties. | google.com |
Computational Design for Targeted Synthesis and Functionalization of Sulfur-Containing Fatty Acid Derivatives
Computational chemistry offers a powerful toolkit for accelerating the design and discovery of new molecules and materials. For sulfur-containing fatty acids, computational methods can be used to predict properties, guide synthetic efforts, and elucidate complex structures.
Theoretical studies can model how the introduction of a sulfur atom affects the macroscopic behavior of fatty acids, such as their packing in self-assembled monolayers or their phase behavior. cdmf.org.br This is crucial for designing new bio-materials derived from fatty acids. cdmf.org.br All theoretical studies confirm that the location and number of functional groups in the aliphatic chain define the macroscopic behavior of fatty acid monomers. cdmf.org.br
Furthermore, computational methods are invaluable for structure elucidation. For complex, newly synthesized sulfur-containing molecules, comparing experimentally measured spectroscopic data with theoretical spectra calculated using methods like Density Functional Theory (DFT) can be essential for confirming the correct structure and stereochemistry. ird.fr This approach has been successfully used to determine the absolute configuration of complex sulfur-containing natural products. ird.fr In the context of synthesis, computational models can be used to screen potential catalysts, predict reaction outcomes, and design novel derivatives of Octanoic acid, 8-(octylthio)- with targeted functionalities for specific applications.
| Computational Method | Application | Predicted/Calculated Property | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulating the behavior of fatty acids in membranes or at interfaces. | Self-assembly, molecular packing, membrane fluidity. | cdmf.org.br |
| Density Functional Theory (DFT) | Predicting molecular structure, stability, and spectroscopic properties. | NMR chemical shifts, vibrational frequencies (IR/Raman), reaction energies. | ird.fr |
| Time-Dependent DFT (TD-DFT) | Calculating electronic excitation energies and spectra. | Electronic Circular Dichroism (ECD) spectra for determining absolute configuration. | ird.fr |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Catalytic mechanisms, substrate binding, transition state energies. | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
